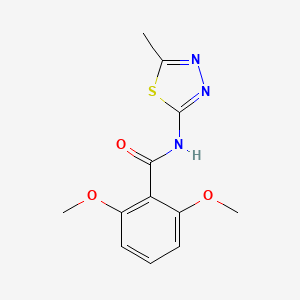
2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 2 and 6 positions and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Attachment to Benzamide Core: The synthesized thiadiazole derivative is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
科学研究应用
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the thiadiazole ring, which is known for its cytotoxic properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication or protein synthesis.
Pathways Involved: It can disrupt pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar compounds include other benzamide derivatives with different substituents on the benzene ring or the thiadiazole ring.
1,3,4-Thiadiazole Derivatives: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole and its derivatives are also similar in structure and function.
Uniqueness
This compound is unique due to the specific combination of the benzamide core with the thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
生物活性
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a benzamide core substituted with a thiadiazole moiety, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 279.31 g/mol
- CAS Number : 82559-37-3
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For example, studies show that certain thiadiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 32 to 62.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : The compound has also shown promising antifungal properties against strains such as Candida albicans and Aspergillus niger. In comparative studies, some derivatives exhibited inhibition rates of 58% to 66%, with MIC values comparable to standard antifungal agents like fluconazole .
2. Anticancer Potential
The anticancer activity of thiadiazole derivatives has been documented in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:
- Mechanism of Action : Thiadiazole compounds may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Several studies have specifically investigated the biological activity of compounds related to or including the thiadiazole structure:
属性
CAS 编号 |
82559-37-3 |
|---|---|
分子式 |
C12H13N3O3S |
分子量 |
279.32 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)10-8(17-2)5-4-6-9(10)18-3/h4-6H,1-3H3,(H,13,15,16) |
InChI 键 |
PBDPETZMYODUPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















